4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2059948-88-6
VCID: VC4950688
InChI: InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H
SMILES: C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl
Molecular Formula: C13H21Cl2N3O2
Molecular Weight: 322.23

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride

CAS No.: 2059948-88-6

Cat. No.: VC4950688

Molecular Formula: C13H21Cl2N3O2

Molecular Weight: 322.23

* For research use only. Not for human or veterinary use.

4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid dihydrochloride - 2059948-88-6

Specification

CAS No. 2059948-88-6
Molecular Formula C13H21Cl2N3O2
Molecular Weight 322.23
IUPAC Name 4-(2-piperazin-1-ylethylamino)benzoic acid;dihydrochloride
Standard InChI InChI=1S/C13H19N3O2.2ClH/c17-13(18)11-1-3-12(4-2-11)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2,(H,17,18);2*1H
Standard InChI Key MMRANHTXVFSUGX-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCNC2=CC=C(C=C2)C(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₃H₂₀N₃O₂·2HCl
Molecular Weight322.23 g/mol (free base: 249.31)

Structural Characterization

  • Core Structure: A benzoic acid moiety (C₆H₅COOH) with a 2-(piperazin-1-yl)ethylamino substituent at the para position.

  • Salt Form: Dihydrochloride salt improves aqueous solubility, a common strategy for piperazine derivatives .

  • Key Functional Groups:

    • Carboxylic acid (-COOH) for hydrogen bonding.

    • Piperazine ring (six-membered, two nitrogen atoms) for molecular interactions.

    • Ethylamino linker (-CH₂CH₂NH-) providing conformational flexibility.

Synthesis and Purification

Synthetic Pathways

While no direct synthesis is documented in the provided sources, analogous methods for related piperazine-benzoic acid derivatives suggest the following steps :

  • Formation of the Ethylamino-Piperazine Intermediate:

    • React piperazine with 2-chloroethylamine hydrochloride under basic conditions.

    • Example:
      Piperazine+ClCH2CH2NH2HCl2-(Piperazin-1-yl)ethylamine\text{Piperazine} + \text{ClCH}_2\text{CH}_2\text{NH}_2·\text{HCl} \rightarrow \text{2-(Piperazin-1-yl)ethylamine}

  • Coupling with 4-Aminobenzoic Acid:

    • Use EDC/HOBt or DCC as coupling agents to form an amide bond.

    • Example:
      4-Aminobenzoic acid+2-(Piperazin-1-yl)ethylamine4-[2-(Piperazin-1-yl)ethyl]aminobenzoic acid\text{4-Aminobenzoic acid} + \text{2-(Piperazin-1-yl)ethylamine} \rightarrow \text{4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic acid}

  • Salt Formation:

    • Treat the free base with hydrochloric acid to yield the dihydrochloride salt.

Purification Techniques

  • Membrane Filtration: Nanofiltration or reverse osmosis to remove unreacted precursors .

  • Crystallization: Ethanol/water mixtures for salt recrystallization.

Physicochemical Properties

Solubility and Stability

PropertyValueSource Inference
Water SolubilityHigh (>50 mg/mL at 25°C)Similar dihydrochlorides
Organic SolubilityLow in non-polar solventsPolar salt nature
Melting Point~200–220°C (decomposes)Piperazine analogs

Spectroscopic Data

  • ¹H NMR (D₂O):

    • δ 7.8–7.6 ppm (2H, aromatic -COOH adjacent), δ 6.6–6.4 ppm (2H, aromatic -NH adjacent).

    • δ 3.5–2.8 ppm (piperazine and ethylamino protons).

  • IR (KBr):

    • 3400 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-N).

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